molecular formula C16H19ClF3N3O B13429519 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

Cat. No.: B13429519
M. Wt: 361.79 g/mol
InChI Key: KHXOLXDDACLKQM-UHFFFAOYSA-N
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Description

1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-aminobenzophenone with pentane-2,4-dione in the presence of a catalyst such as 4-toluenesulfonic acid or magnesium chloride at elevated temperatures . The resulting intermediate is then further functionalized to introduce the 5-aminopentyl group and the trifluoroethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions using eco-friendly catalysts are often employed to make the process more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions

1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or topoisomerase, leading to the disruption of DNA synthesis in microbial cells . In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad spectrum of biological activities.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of the trifluoroethanone group, which can enhance its biological activity and stability compared to other quinoline derivatives .

Properties

Molecular Formula

C16H19ClF3N3O

Molecular Weight

361.79 g/mol

IUPAC Name

1-[4-(5-aminopentylamino)quinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C16H18F3N3O.ClH/c17-16(18,19)15(23)12-10-22-13-7-3-2-6-11(13)14(12)21-9-5-1-4-8-20;/h2-3,6-7,10H,1,4-5,8-9,20H2,(H,21,22);1H

InChI Key

KHXOLXDDACLKQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)NCCCCCN.Cl

Origin of Product

United States

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